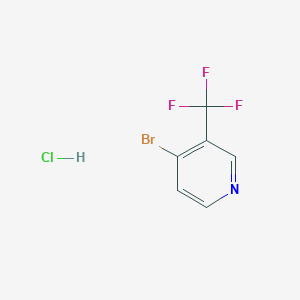

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride

Descripción

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) substituent at the 3-position and a bromine atom at the 4-position. This compound is a key building block in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Propiedades

IUPAC Name |

4-bromo-3-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N.ClH/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTHBNBZPUZOPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 3-(Trifluoromethyl)pyridine

- Starting Material: 3-(Trifluoromethyl)pyridine

- Brominating Agents: Elemental bromine (Br2), N-bromosuccinimide (NBS)

- Reaction Conditions:

- Solvent: Often an inert organic solvent such as dichloromethane or acetonitrile

- Temperature: Controlled between 0°C to room temperature to moderate reactivity

- Catalyst: Sometimes Lewis acids or radical initiators are used to enhance bromination efficiency

- Mechanism: Electrophilic aromatic substitution targeting the 4-position due to electronic effects of the trifluoromethyl substituent directing bromine to the para position relative to it.

Formation of Hydrochloride Salt

- After bromination, the free base 4-bromo-3-(trifluoromethyl)pyridine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium. This step improves compound stability and crystallinity, facilitating purification and handling.

Representative Synthetic Procedure (Based on Industrial and Research Data)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3-(Trifluoromethyl)pyridine + Br2 or NBS, solvent (e.g., CH2Cl2), 0-25°C | Bromination reaction under controlled temperature and stirring | Formation of 4-bromo-3-(trifluoromethyl)pyridine |

| 2 | Addition of HCl (aqueous or gas) | Conversion to hydrochloride salt | This compound precipitates or is extracted |

| 3 | Purification by recrystallization or extraction | Removal of impurities and isolation of pure salt | High purity product suitable for further use |

Comparison with Related Pyridine Bromination Methods

While direct literature on this compound is limited, synthetic approaches for similar bromopyridines provide insight:

- A patented method for 3-bromopyridine synthesis involves bromination of pyridine with hydrobromic acid and hydrogen peroxide under mild conditions (0-40°C initially, then 70-120°C for reaction), followed by neutralization and extraction to yield high-purity bromopyridine without requiring high pressure or temperature.

- Analogous conditions can be adapted for 3-(trifluoromethyl)pyridine bromination, considering the electron-withdrawing trifluoromethyl group affects reactivity and regioselectivity.

Research Findings and Optimization

- Selectivity and Yield: The presence of the trifluoromethyl group strongly influences the regioselectivity of bromination, favoring substitution at the 4-position due to electronic effects.

- Purification: Post-reaction neutralization and solvent extraction steps are critical to remove side products and unreacted starting materials, enhancing purity to over 97% as confirmed by gas chromatography in related bromopyridine syntheses.

- Reaction Time and Temperature: Extended reaction times (10-48 hours) at moderate temperatures (80-120°C) optimize conversion rates and product yield in similar bromination reactions.

- Industrial Viability: Methods avoiding high pressure and extreme temperatures are preferred for scalability and cost-effectiveness.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting Material | 3-(Trifluoromethyl)pyridine | Commercially available or synthesized |

| Brominating Agent | Br2 or NBS | NBS preferred for milder conditions |

| Solvent | Dichloromethane, Acetonitrile | Inert solvents for controlled reaction |

| Temperature | 0°C to 25°C (bromination) | Controls reaction rate and selectivity |

| Reaction Time | 1 to 48 hours | Longer times improve yield |

| Acid for Salt Formation | HCl (aqueous or gas) | Converts free base to hydrochloride salt |

| Purification Method | Extraction, Recrystallization | Ensures high purity (>97%) |

| Yield | 80-90% (estimated) | Based on analogous bromopyridine syntheses |

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Coupling Reactions: Products are biaryl compounds formed by the coupling of the pyridine derivative with boronic acids.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride are diverse and impactful across multiple domains:

Medicinal Chemistry

This compound serves as a crucial building block in the development of pharmaceuticals. Its derivatives have been investigated for their potential in treating various diseases, including:

- Antiviral Agents : Research indicates that compounds derived from 4-Bromo-3-(trifluoromethyl)pyridine exhibit antiviral properties by inhibiting viral replication mechanisms.

- Anticancer Drugs : Studies have shown that certain derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Agrochemicals

In agrochemical research, 4-Bromo-3-(trifluoromethyl)pyridine is explored for its role in developing new pesticides and herbicides. Its trifluoromethyl group enhances biological activity and stability, leading to more effective agricultural products.

Chemical Biology

The compound is utilized in biochemical studies to explore enzyme interactions and receptor binding. Its ability to inhibit specific enzymes makes it valuable for studying metabolic pathways and drug metabolism, particularly involving cytochrome P450 enzymes.

Data Tables

- Antiviral Activity : A study published in Journal of Medicinal Chemistry explored derivatives of 4-Bromo-3-(trifluoromethyl)pyridine for their efficacy against influenza viruses. Results showed a significant reduction in viral load in treated cells compared to controls.

- Enzyme Inhibition : Research highlighted in Biochemical Journal demonstrated that this compound inhibits cytochrome P450 enzymes, affecting drug metabolism rates. This finding is crucial for understanding drug interactions and optimizing therapeutic regimens.

- Agrochemical Development : A patent application detailed the synthesis of novel herbicides based on this pyridine derivative, showing enhanced efficacy against resistant weed species while maintaining low toxicity to non-target organisms.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(trifluoromethyl)pyridine hydrochloride depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₆H₄BrF₃N·HCl (inferred from structural analogs).

- Molecular Weight : ~262.46 g/mol (calculated based on C₆H₃BrF₃N + HCl).

- Applications : Used in the synthesis of kinase inhibitors and antiviral agents due to its ability to modulate electronic and steric properties in target molecules.

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 4-bromo-3-(trifluoromethyl)pyridine hydrochloride with five analogs, highlighting differences in substituents, molecular weight, and applications:

Electronic and Steric Effects

- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃) : The -CF₃ group is a strong electron-withdrawing group, reducing electron density on the pyridine ring and increasing resistance to oxidative degradation compared to -CH₃. This enhances stability in acidic environments, critical for drug formulation.

- Bromine Position : Bromine at the 4-position (as in the target compound) offers greater steric accessibility for nucleophilic substitution compared to 2-bromo analogs (e.g., 2-bromo-3-methylpyridine).

Solubility and Reactivity

- Hydrochloride Salts : The hydrochloride form improves aqueous solubility (e.g., 4-bromo-3-methylpyridine hydrochloride has higher solubility in polar solvents than its base form). This property is advantageous in pharmaceutical processing.

- Reactivity in Cross-Coupling : The target compound’s -CF₃ group directs electrophilic substitution to the 2-position, whereas -CH₃ in 4-bromo-3-methylpyridine favors reactions at the 5-position.

Pharmaceutical Relevance

Limitations and Challenges

Actividad Biológica

4-Bromo-3-(trifluoromethyl)pyridine hydrochloride is a pyridine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. This compound has garnered attention in both pharmaceutical and agrochemical research due to its unique chemical properties and biological activities. The trifluoromethyl group is known to enhance biological activity by modifying the electronic properties of the molecule, making it a valuable scaffold in drug design.

- Molecular Formula : C₆H₃BrF₃N

- Molecular Weight : 225.99 g/mol

- Appearance : Solid crystalline substance, often colorless or pale yellow.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively.

Target Interactions

- Enzymatic Inhibition : This compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it affects the activity of histone deacetylases, potentially offering therapeutic avenues for conditions like Huntington’s disease .

- Antimicrobial Activity : Derivatives containing the trifluoromethyl group have demonstrated significant antimicrobial properties, particularly against Chlamydia species. The presence of this substituent enhances the compound's efficacy compared to non-fluorinated analogs .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

-

Antichlamydial Activity :

A study demonstrated that compounds with a trifluoromethyl group exhibited selective inhibition of Chlamydia, with one derivative showing comparable efficacy to penicillin. The mechanism was linked to structural features that enhanced binding affinity to bacterial targets . -

Histone Deacetylase Inhibitors :

Research highlighted that 4-Bromo-3-(trifluoromethyl)pyridine derivatives could inhibit histone deacetylases, which are implicated in various cancers and neurodegenerative diseases. This suggests potential applications in oncology and neurology .

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments indicate that the compound can cause severe skin burns and eye damage upon contact. Additionally, respiratory irritation has been noted, necessitating careful handling in laboratory settings.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-3-(trifluoromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and functionalization of pyridine derivatives. For example, bromination at the 4-position of a trifluoromethyl-substituted pyridine precursor can be achieved using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C). Subsequent hydrochlorination is performed using HCl gas in anhydrous solvents (e.g., dichloromethane). Yield optimization requires precise stoichiometry (e.g., 2.5 equivalents of LDA for deprotonation, as noted in a modified procedure ). Side reactions, such as over-bromination or hydrolysis of the trifluoromethyl group, must be mitigated by inert atmosphere conditions.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, targeting >98% purity as per industry standards .

- Structural Confirmation : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., aromatic protons at δ 8.0–9.3 ppm, CF₃ group coupling patterns) and HRMS for exact mass verification (e.g., [M+H]+ calculated m/z 260.96, observed 260.95) . FT-IR can confirm the presence of C-F stretches (~1100–1200 cm⁻¹).

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The hydrochloride salt is hygroscopic and prone to decomposition under moisture. Store in airtight containers at –20°C under nitrogen. Stability tests (TGA/DSC) indicate decomposition above 150°C. Avoid prolonged exposure to light, as UV irradiation may induce C-Br bond cleavage .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Bromine serves as a leaving group in Suzuki-Miyaura couplings, but its reactivity is reduced compared to non-fluorinated analogs. Computational studies (DFT) suggest that the CF₃ group increases the activation energy for oxidative addition, necessitating stronger catalysts (e.g., Pd(PPh₃)₄ with elevated temperatures (80–100°C)) .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from varying purification methods. For instance, column chromatography (silica gel, hexane/EtOAc) may recover 60–70% yield, while recrystallization from ethanol/water improves purity but reduces yield to 50–55% . Systematic comparison of solvent systems (e.g., DCM vs. DMF in silylation steps) and reaction monitoring via LC-MS can identify optimal conditions .

Q. How can researchers differentiate regioisomeric byproducts (e.g., 2-bromo vs. 4-bromo derivatives) during synthesis?

- Methodological Answer :

- Analytical Techniques : NOESY NMR can distinguish substitution patterns by correlating proton proximities. For example, the 3-CF₃ group in the target compound causes distinct splitting in adjacent protons compared to 2-bromo isomers.

- Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates regioisomers based on polarity differences .

Q. What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

- Methodological Answer : The trifluoromethyl-pyridine scaffold is a key pharmacophore in kinase inhibitors due to its metabolic stability and hydrophobic interactions. For example, it serves as an intermediate in synthesizing furopyridine derivatives (e.g., compound 17 in ), which exhibit nanomolar IC₅₀ values against specific kinases. Structure-activity relationship (SAR) studies highlight the necessity of the bromine atom for binding affinity, while the CF₃ group enhances bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.